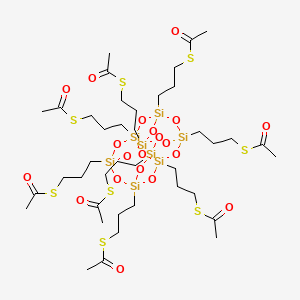
A2B2-Ionophore; min. 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A2B2-Ionophore is a type of ionophore that has been used in a variety of scientific research applications. It is a synthetic, non-toxic, and non-immunogenic compound that has been used to study the effects of ion transport across biological membranes. It is a highly effective tool for studying ion transport and its implications in various biochemical and physiological processes. A2B2-Ionophore is a stable compound with a purity of 98%, making it a reliable and effective tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Manipulation of Intracellular Ions
- Ionophore A23187 has been used to manipulate intracellular magnesium content in bacterial cells, like Escherichia coli, sensitized with polymyxin B nonapeptide. This treatment allowed for the study of magnesium and potassium ion fluxes and the permeabilization of the cytoplasmic membrane in an ion-specific manner (Alatossava et al., 1985).
Calcium Ionophore and Bone Metabolism
- A23187 acts as a calcium ionophore and has been studied for its effects on bone metabolism. It was found to inhibit bone resorption stimulated by various compounds in mouse calvaria organ culture, suggesting its potential role in bone health studies (Ivey et al., 1976).
Mitogenic Properties in Human Lymphocytes
- The ionophore exhibits mitogenic properties by inducing morphologic blast transformation, DNA synthesis, and mitosis in human lymphocytes, highlighting its importance in cellular biology research (Luckasen et al., 1974).
Interaction with Specific Biological Systems
- Ionophore A23187 has been used to understand its interaction with specific biological systems, such as in the case of spinach chloroplasts. The study of its effects provides insights into the involvement of Mg2+ in the reactions of intact chloroplasts (Sokolove, 1979).
Impact on Mitochondrial Glutathione Status
- Research on ionophore-induced perturbation of cellular Ca2+ homeostasis revealed its impact on mitochondrial and cytosolic glutathione levels in isolated rat hepatocytes. This points to its relevance in studies related to cellular injury and thiol metabolism (Ólafsdóttir et al., 1988).
Applications in Biochemistry and Physiology
- Studies have also focused on the broader biochemistry and physiology of ionophores like A23187, exploring their role in calcium transport and effects on various tissues and biological processes (Stern, 1977).
Calibration of Cytoplasmic Free Ca2+
- A23187 has been used in conjunction with fluorescent probes for the calibration of cytoplasmic free Ca2+ in studies involving cell biology and signaling (Deber et al., 1985).
Wirkmechanismus
Target of Action
Ionophores, in general, are known to interact with ions and transport them across cell membranes .
Mode of Action
As an ionophore, MFCD28898915 likely operates by forming complexes with ions and facilitating their transport across lipid cell membranes . This process disrupts the ion concentration gradient for various ions in microorganisms, which can lead to cytotoxic properties .
Biochemical Pathways
Ionophores typically influence pathways related to ion transport and cellular homeostasis .
Pharmacokinetics
Ionophores, in general, are lipid-soluble molecules that can cross lipid cell membranes, suggesting potential bioavailability .
Result of Action
Ionophores can disrupt the ion concentration gradient in cells, potentially leading to cytotoxic effects .
Action Environment
Factors such as ph, temperature, and ion concentration can potentially influence the action of ionophores .
Eigenschaften
IUPAC Name |
(4R,5R,15R,16R)-4,5,15,16-tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N4O4/c49-41-33-23-13-25-35(27-33)43(51)47-39(31-19-9-3-10-20-31)40(32-21-11-4-12-22-32)48-44(52)36-26-14-24-34(28-36)42(50)46-38(30-17-7-2-8-18-30)37(45-41)29-15-5-1-6-16-29/h1-28,37-40H,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/t37-,38-,39-,40-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHSIVCSPMQEQ-JUFVCXMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NC(=O)C3=CC(=CC=C3)C(=O)NC(C(NC(=O)C4=CC=CC(=C4)C(=O)N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](NC(=O)C3=CC(=CC=C3)C(=O)N[C@@H]([C@H](NC(=O)C4=CC=CC(=C4)C(=O)N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)



![Calix[7]hydroquinone](/img/structure/B6318946.png)

![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)



![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)